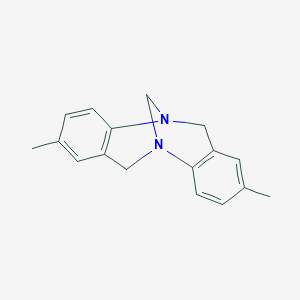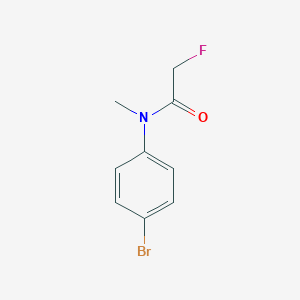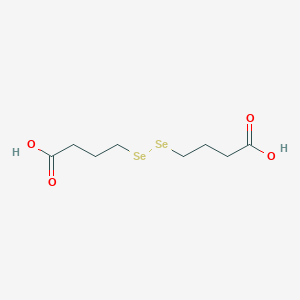
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione, also known as MMBC, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. MMBC belongs to the family of indole-based synthetic cannabinoids, which are designed to mimic the effects of the natural cannabinoids found in the cannabis plant.
Wirkmechanismus
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione acts on the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. These receptors are responsible for regulating various physiological processes, including pain sensation, appetite, mood, and memory. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids.
Biochemische Und Physiologische Effekte
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has been shown to have a range of biochemical and physiological effects on the human body. It has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has also been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety and sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has several advantages for use in lab experiments. It is a potent and selective agonist for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione is also relatively stable and easy to synthesize, making it a cost-effective option for researchers. However, 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has several limitations, including its potential for abuse and the lack of long-term safety data.
Zukünftige Richtungen
There are several potential future directions for research on 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione. One area of interest is the development of 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione analogs with improved pharmacological properties, such as increased potency or selectivity for specific receptors. Another area of interest is the investigation of the long-term safety and potential for abuse of 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione and other synthetic cannabinoids. Finally, 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione may have potential therapeutic applications in the treatment of pain, inflammation, anxiety, and other disorders, and further research in these areas may be warranted.
In conclusion, 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It has been extensively studied in scientific research and has been found to have analgesic, anti-inflammatory, anxiolytic, and sedative properties. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has several advantages for use in lab experiments, but also has limitations and potential risks. Further research is needed to fully understand the effects and potential applications of 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione and other synthetic cannabinoids.
Synthesemethoden
The synthesis of 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 2-methyl-3-oxopentanenitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reduced with sodium borohydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to have a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. 2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
CAS-Nummer |
15116-12-8 |
|---|---|
Produktname |
2-Methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione |
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
2-methoxy-6-(2-methylbutyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H16O3/c1-4-8(2)5-9-6-10(13)7-11(15-3)12(9)14/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
KYHMEFMCHSPWKN-UHFFFAOYSA-N |
SMILES |
CCC(C)CC1=CC(=O)C=C(C1=O)OC |
Kanonische SMILES |
CCC(C)CC1=CC(=O)C=C(C1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



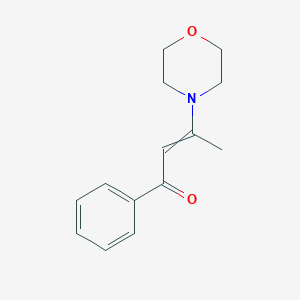
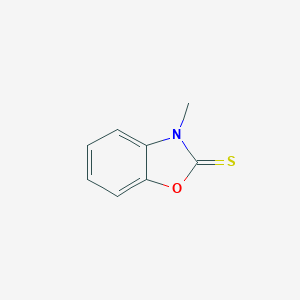
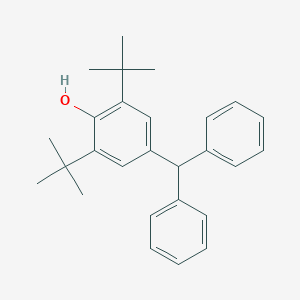
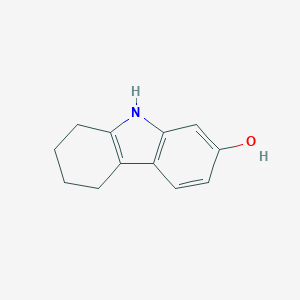

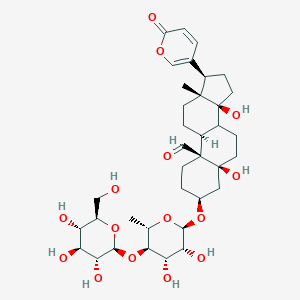
![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
